ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common synthetic routes may involve:
Condensation Reactions: Combining benzaldehyde derivatives with thiazole or pyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolopyrimidine ring system through intramolecular cyclization.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of substituents on the aromatic rings or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Other thiazolopyrimidines with different substituents on the aromatic rings or the thiazole/pyrimidine core.
Uniqueness: The specific combination of substituents in this compound may confer unique biological activities or chemical properties.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles is recommended.
Biological Activity
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with a complex thiazolo-pyrimidine structure. Its molecular formula is C26H26N2O6S, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of protein kinases.
Chemical Structure and Properties
The compound features multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of methoxy and carboxylate moieties contributes to its biological activity. The molecular weight of the compound is approximately 494.6 g/mol.
Property | Value |
---|---|
Molecular Formula | C26H26N2O6S |
Molecular Weight | 494.6 g/mol |
IUPAC Name | This compound |
This compound primarily acts as an inhibitor of protein kinases. In particular, it has shown significant inhibitory effects on casein kinase 2 (CK2), which plays a crucial role in various cellular processes including proliferation and apoptosis. This inhibition suggests potential applications in cancer therapy due to CK2's involvement in tumor growth and survival.
Biological Activity Studies
Recent studies have highlighted the compound's selective interaction with specific protein kinases. For instance:
- Inhibition of CK2 : The compound exhibits stronger inhibitory effects on CK2 compared to traditional inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB), indicating its potential as a selective therapeutic agent.
- Molecular Docking Studies : These studies have provided insights into the binding mechanisms and specificity of the compound toward kinase targets. The interactions are facilitated by the unique structural features of the thiazolo-pyrimidine framework .
Case Studies
Several case studies have documented the biological activity of related compounds within the thiazolo-pyrimidine class:
- Anticancer Activity : A study demonstrated that derivatives of thiazolo-pyrimidines significantly inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : Other derivatives have shown promise in reducing inflammation through modulation of kinase activity related to inflammatory pathways .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable features:
Compound Name | Notable Features |
---|---|
Ethyl (2E)-2-(4-iodobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | Contains iodine substituent enhancing reactivity |
Ethyl (2Z)-2-(benzylidene)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Simpler structure without methoxy groups |
Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Chlorophenyl group offers different electronic properties |
Properties
Molecular Formula |
C26H26N2O5S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O5S/c1-6-33-25(30)21-16(3)27-26-28(22(21)17-12-10-15(2)11-13-17)24(29)20(34-26)14-18-8-7-9-19(31-4)23(18)32-5/h7-14,22H,6H2,1-5H3/b20-14- |
InChI Key |
AGSDGQRFDGXDCR-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C |
Origin of Product |
United States |
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